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Compound of Interest

Compound Name: Betrixaban

Cat. No.: B1666923

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical toxicology studies
conducted on betrixaban (Bevyxxa®), an oral, direct Factor Xa inhibitor. The information is
compiled from publicly available regulatory documents and scientific literature to support
researchers and professionals in drug development.

Executive Summary

Betrixaban has undergone a comprehensive nonclinical safety evaluation to characterize its
toxicological profile. The preclinical program included studies on pharmacology,
pharmacokinetics, single- and repeat-dose toxicity, genotoxicity, reproductive and
developmental toxicity, and safety pharmacology. The principal pharmacological effect of
betrixaban, bleeding, was the most common finding in toxicology studies and is consistent with
its mechanism of action as an anticoagulant. Nonclinical studies demonstrated that betrixaban
is not genotoxic or teratogenic. Carcinogenicity studies were not conducted, a decision deemed
acceptable by regulatory agencies based on the intended duration of clinical use. The major
human metabolites were found to be pharmacologically inactive and demonstrated no
cardiovascular or central nervous system effects in rats.

Pharmacokinetics and Metabolism (Nonclinical)

Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug
candidate in preclinical species is fundamental to interpreting toxicology findings.
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Experimental Protocols

ADME Studies in Rats, Dogs, and Monkeys:
o Test System: Sprague-Dawley rats, Beagle dogs, and Cynomolgus monkeys.
o Administration: A single oral dose of radiolabeled betrixaban.

o Sample Collection: Plasma, urine, and feces were collected at multiple time points to
determine the routes and rates of excretion.

e Analysis: Liquid scintillation counting was used to quantify radioactivity. Metabolite profiling
was conducted using high-performance liquid chromatography (HPLC) coupled with mass
spectrometry (MS).

« Protein Binding: Plasma protein binding was determined in vitro via equilibrium dialysis for
human, rat, dog, and monkey plasma.

Key Findings

Key ADME findings from nonclinical studies are summarized below.
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Parameter Rat Dog Monkey Human
Primary Route of - N N Biliary / Fecal
) Biliary / Fecal Biliary / Fecal Biliary / Fecal
Excretion (~81%)[1]
) Minor (~23% in ) ) )
Renal Excretion Minor Minor Minor

urine)[1]

Metabolism

Not significantly
metabolized by

CYP enzymes[1]

Not significantly
metabolized by

CYP enzymes[1]

Not significantly
metabolized by

CYP enzymes[1]

Not significantly
metabolized by

CYP enzymes[1]

Plasma Protein

o ~66%][1] ~59%][1] ~58%][1] ~61%][1]
Binding
Mai PRT062802, PRT062802, PRT062802, PRT062802,
ajor
: ) PRT063069 PRT063069 PRT063069 PRT063069
Metabolites ) ) ) ) ) ) ) )
(inactive)[1] (inactive)[1] (inactive)[1] (inactive)
Vi PRT054156, PRT054156, PRT054156, PRT054156,
inor
) PRT058326 PRT058326 PRT058326 PRT058326
Metabolites ] . . .
(active)[1] (active)[1] (active)[1] (active)

Data compiled from FDA review documents.[1]

The two major metabolites, PRT062802 and PRT063069, were found to be inactive and
showed no adverse cardiovascular or Central Nervous System (CNS) effects when tested in

rats.[1]
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Figure 1: Betrixaban ADME Pathway.

General Toxicology

Single and repeat-dose toxicity studies were conducted in rodent and non-rodent species to
identify potential target organs and to determine no-observed-adverse-effect levels (NOAELS).

(Note: Specific quantitative data for single and repeat-dose toxicity studies, such as LD50 and
NOAEL values, were not available in the public documents reviewed. The primary finding
across studies was bleeding, consistent with the drug's pharmacology.)

Genetic Toxicology
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A battery of in vitro and in vivo tests was conducted to assess the mutagenic and clastogenic
potential of betrixaban.

Experimental Protocols

» Bacterial Reverse Mutation Assay (Ames Test):

o Test System:Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and
Escherichia coli strain (e.g., WP2 uvrA).

o Methodology: The assay was performed with and without metabolic activation (S9 fraction
from Aroclor-induced rat liver). Betrixaban was tested up to cytotoxic concentrations.

« In Vitro Chromosomal Aberration Assay:
o Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes.

o Methodology: Cells were exposed to betrixaban at various concentrations, with and
without metabolic activation. Metaphase cells were harvested, stained, and scored for
structural and numerical chromosomal aberrations.

 In Vivo Micronucleus Test:
o Test System: Rodents (e.g., Sprague-Dawley rats).
o Administration: Betrixaban was administered orally at high dose levels.

o Methodology: Bone marrow was collected at specified time points after dosing.
Polychromatic erythrocytes (PCES) were analyzed for the presence of micronuclei. The
ratio of PCEs to normochromatic erythrocytes (NCEs) was also calculated as a measure
of bone marrow cytotoxicity.

Summary of Findings

Betrixaban was not found to be genotoxic or clastogenic in the comprehensive battery of tests.

[2]
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Metabolic
Assay Test System Activafi Result
ctivation

Bacterial Reverse ) ) ) ) ) )
S. typhimurium, E. coli ~ With and Without S9 Negative

Mutation
Chromosomal ) ) )
] Human Lymphocytes With and Without S9 Negative
Aberration
In Vivo Micronucleus Rat Bone Marrow N/A Negative

Data compiled from the EMA Assessment Report.[2]
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Ames Test
(Gene Mutation)
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Conclusion

Betrixaban is Not Genotoxic
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Figure 2: Genetic Toxicology Testing Strategy.

Carcinogenicity

Carcinogenicity studies were not performed for betrixaban. This was considered acceptable by
regulatory authorities, including the EMA, because the intended clinical use is not for longer
than six months.[2]

Reproductive and Developmental Toxicology
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Studies were conducted to evaluate the potential effects of betrixaban on fertility, embryo-fetal
development, and pre- and postnatal development.

Experimental Protocols

 Fertility and Early Embryonic Development (Rat):
o Test System: Male and female Sprague-Dawley rats.

o Dosing: Oral administration to males prior to and during mating, and to females prior to
mating and through early gestation.

o Endpoints: Mating performance, fertility indices, implantations, and early embryonic
viability.

o Embryo-Fetal Development (Rat and Rabbit):
o Test System: Pregnant Sprague-Dawley rats and New Zealand White rabbits.
o Dosing: Oral administration during the period of organogenesis.

o Endpoints: Maternal clinical signs, body weight, food consumption. Cesarean sectioning
parameters (corpora lutea, implantations, resorptions, fetal viability). Fetal external,
visceral, and skeletal examinations.

e Pre- and Postnatal Development (Rat):
o Test System: Pregnant Sprague-Dawley rats.
o Dosing: Oral administration from implantation through lactation.

o Endpoints: Maternal health, parturition, lactation. Offspring viability, growth, development,
and reproductive performance of the F1 generation.

Summary of Findings

Betrixaban did not demonstrate adverse effects on fertility, was not teratogenic, and did not
impact postnatal development in rats.[2] The primary finding was maternal toxicity related to

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1666923?utm_src=pdf-body
https://www.benchchem.com/product/b1666923?utm_src=pdf-body
https://www.ema.europa.eu/en/documents/assessment-report/dexxience-epar-refusal-public-assessment-report_en.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

hemorrhage, consistent with the drug's pharmacology.

. e Exposure Margin
Study Type Species Key Findings
(vs. Human Dose)

Fertility & Early
) No effect on male or
Embryonic Rat N >35x[2]
female fertility.[2]
Development

Embryo-Fetal No teratogenic effects.
Rat >35x (at NOAEL)[2]
Development [2]

No teratogenic effects;

Embryo-Fetal ) maternal toxicity
Rabbit >35x (at NOAEL)[2]
Development (hemorrhage)
observed.[2]

No effect on postnatal
Pre- and Postnatal
Rat development of >35x[2]
Development )
offspring.[2]

Data compiled from FDA and EMA regulatory documents.[2]

Safety Pharmacology

Safety pharmacology studies were conducted to assess the effects of betrixaban on vital
functions.

(Note: Specific protocols and quantitative results for safety pharmacology studies, including
effects on cardiovascular (hERG, telemetry), respiratory, and central nervous system functions,
were not detailed in the reviewed public documents. The EMA assessment report noted an
absence of a cardiovascular effect in humans.)[2]

Mechanism of Action: Coagulation Cascade

Betrixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa). By binding to the
active site of FXa, it blocks the conversion of prothrombin to thrombin, thereby inhibiting the
final common pathway of the coagulation cascade and preventing clot formation.
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Figure 3: Betrixaban's Inhibition of Factor Xa.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Preclinical Toxicology of Betrixaban: A Technical Guide].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1666923#preclinical-toxicology-studies-of-betrixaban]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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